Trifluoromethyl hypofluorite

Description

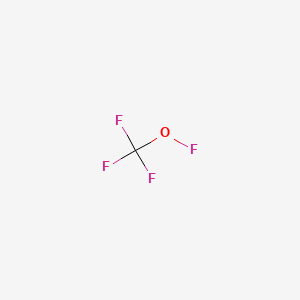

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl hypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4O/c2-1(3,4)6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBZJSVIKJMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OF)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073174 | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-91-1 | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethyl hypofluorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethyl hypofluorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Enduring Utility of Trifluoromethyl Hypofluorite: A Technical Guide

An in-depth exploration of the history, synthesis, properties, and reactivity of a pivotal reagent in fluorine chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF₃OF), a colorless and highly reactive gas, holds a significant place in the landscape of organofluorine chemistry. First synthesized in the mid-20th century, its unique properties as a potent electrophilic fluorinating agent have paved the way for the introduction of fluorine and the trifluoromethoxy group into a wide array of organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and reaction mechanisms of trifluoromethyl hypofluorite, offering valuable insights for its application in modern chemical research and drug development.

Historical Perspective: The Pioneering Work of Kellogg and Cady

The discovery of this compound is credited to K. B. Kellogg and George H. Cady, who first reported its synthesis in a seminal 1948 paper published in the Journal of the American Chemical Society.[1] Their work emerged from the burgeoning field of fluorine chemistry following World War II, a period of intense investigation into the properties and applications of organofluorine compounds.

George H. Cady was a prominent figure in fluorine chemistry, making significant contributions to the understanding of this highly reactive element and its compounds.[2][3] His research at the University of Washington, where he was a professor, laid the groundwork for the development of numerous fluorinated reagents and materials.[4] The synthesis of this compound was a landmark achievement, providing chemists with a novel and powerful tool for selective fluorination.

Synthesis of this compound

Original Synthesis by Kellogg and Cady

The initial synthesis of this compound involved the catalyzed reaction of elemental fluorine with carbon monoxide.[5] This method, while historically significant, is notoriously hazardous due to the high reactivity of the reagents and the explosive nature of the product when condensed.[5]

Experimental Protocol:

The synthesis is conducted by passing a mixture of fluorine gas and carbon monoxide over a cesium fluoride (B91410) (CsF) catalyst. The reaction is highly exothermic and requires careful control of the reaction conditions.

-

Apparatus: A flow reactor packed with a suitable catalyst, typically anhydrous cesium fluoride. The materials of construction must be resistant to fluorine gas, such as nickel or Monel.

-

Reagents:

-

High-purity fluorine gas (F₂)

-

High-purity carbon monoxide (CO)

-

Anhydrous cesium fluoride (CsF) catalyst

-

-

Procedure:

-

The cesium fluoride catalyst is activated and dried prior to use.

-

A carefully controlled flow of fluorine gas and carbon monoxide, typically in a stoichiometric ratio or with a slight excess of fluorine, is passed through the heated catalyst bed.

-

The reaction temperature is maintained within a specific range to optimize the yield and minimize the formation of byproducts.

-

The product gas stream is passed through a series of cold traps to condense and collect the this compound. Extreme caution is necessary during the condensation step due to the explosive nature of the liquid product.

-

The collected product is then purified by fractional distillation.

-

The overall reaction is as follows:

CO + 2F₂ → CF₃OF

Physicochemical and Spectroscopic Data

This compound is a toxic, colorless gas at room temperature.[5] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CF₄O | [6] |

| Molecular Weight | 104.0037 g/mol | [6] |

| Boiling Point | -95 °C (178 K) | [5] |

| Melting Point | -213 °C (60 K) | [5] |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -764.84 kJ/mol | [7] |

| Standard Molar Entropy (Gas, 1 bar, 298.15 K) | 288.9 J/(mol·K) | [7] |

| O-F Bond Dissociation Enthalpy | ~44.7 kcal/mol | [8] |

| ¹⁹F NMR Chemical Shift | Data not explicitly found in searches | |

| Key IR Absorption Peaks | Specific peak assignments not detailed in searches |

Key Reactions and Mechanisms

This compound is a versatile reagent in organic synthesis, primarily utilized for electrophilic fluorination and trifluoromethoxylation reactions. The nature of the reaction mechanism, whether proceeding through a radical or an ionic pathway, is a subject of ongoing discussion and appears to be dependent on the substrate and reaction conditions.

Addition to Alkenes

A cornerstone reaction of this compound is its addition across the double bond of alkenes. A classic example is the reaction with ethylene (B1197577) to produce trifluoromethyl 2-fluoroethyl ether.[5]

Experimental Protocol: Reaction with Ethylene

-

Apparatus: A reaction vessel equipped for gas handling and, if necessary, photochemical activation (e.g., a UV lamp).

-

Reagents:

-

This compound (CF₃OF)

-

Ethylene (C₂H₄)

-

Inert gas for dilution (e.g., nitrogen)

-

-

Procedure:

-

A mixture of this compound and ethylene, often diluted with an inert gas, is introduced into the reaction vessel.

-

The reaction can be initiated by photolysis (UV light) or thermal activation.

-

The progress of the reaction can be monitored by pressure changes or spectroscopic analysis of the gas phase.

-

The product, trifluoromethyl 2-fluoroethyl ether, is isolated and purified from the reaction mixture, typically by fractional condensation.

-

Reaction Mechanism:

The addition of this compound to alkenes can proceed through different mechanistic pathways.

-

Electrophilic Addition: In this pathway, the electron-rich double bond of the alkene attacks the electrophilic fluorine atom of CF₃OF. This results in the formation of a carbocation intermediate, which is then attacked by the trifluoromethoxide anion (CF₃O⁻) to yield the final product.

Caption: Electrophilic addition of CF₃OF to an alkene.

-

Radical Addition: Under photolytic or thermal conditions, the relatively weak O-F bond can undergo homolytic cleavage to generate a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•). The fluorine radical then adds to the alkene to form a fluoroalkyl radical, which subsequently reacts with the trifluoromethoxy radical to give the product.

Caption: Radical addition of CF₃OF to an alkene.

Fluorination of Aromatic Compounds

This compound can also be used for the direct fluorination of activated aromatic compounds. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Aromatic Fluorination

-

Apparatus: A reaction vessel suitable for handling corrosive gases and equipped with a means of monitoring the reaction progress.

-

Reagents:

-

This compound (CF₃OF)

-

Aromatic substrate

-

An appropriate solvent, if necessary.

-

-

Procedure:

-

The aromatic substrate is dissolved or suspended in a suitable solvent in the reaction vessel.

-

This compound is bubbled through the solution or introduced into the headspace above the reaction mixture.

-

The reaction is allowed to proceed, often at low temperatures to control selectivity.

-

Upon completion, the reaction mixture is worked up to isolate and purify the fluorinated aromatic product.

-

Conclusion

Since its discovery by Kellogg and Cady in 1948, this compound has established itself as a valuable, albeit challenging, reagent in the field of fluorine chemistry. Its ability to act as a source of electrophilic fluorine has enabled the synthesis of a diverse range of fluorinated organic molecules. While its high reactivity and hazardous nature necessitate careful handling, the unique transformations it facilitates continue to be of interest to researchers in academia and industry, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine can impart desirable biological properties. Further research into taming its reactivity and developing safer, more selective fluorination protocols will undoubtedly expand the utility of this historic and powerful reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. George H. Cady, 87, UW Professor And Award-Winning Fluorine Chemist | The Seattle Times [archive.seattletimes.com]

- 3. Endowed Lectures | Department of Chemistry | University of Washington [chem.washington.edu]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Trifluoromethyl Hypofluorite: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a highly reactive and toxic gas with significant applications in organic synthesis, particularly as a potent electrophilic and radical fluorinating agent. This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoromethyl hypofluorite, its synthesis, and its diverse reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique chemistry of this versatile reagent.

Physical and Chemical Properties

This compound is a colorless gas at room temperature.[1] It is a rare example of a compound containing an O-F bond, making it a powerful oxidizing agent.[1] Due to its inherent instability and tendency to explode when condensed, it must be handled with extreme caution in small quantities.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | CF₄O | [1] |

| Molecular Weight | 104.004 g/mol | [1] |

| Melting Point | -213 °C | [1] |

| Boiling Point | -95 °C | [1] |

| Density (predicted) | 1.419 ± 0.06 g/cm³ | [2] |

| Appearance | Colorless gas | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public literature. However, studies on its microwave and infrared spectra have been reported.

-

Infrared (IR) Spectroscopy: The photolysis of this compound in argon matrices at 8 K has been studied using IR spectroscopy.[3]

-

Microwave Spectroscopy: The microwave spectrum of this compound has been investigated to determine its molecular structure.[4]

-

Photoionization Mass Spectrometry: Photoionization studies have been conducted to understand its ionization and fragmentation behavior.[5] A notable fragment is the loss of the CF₃ group.[6]

-

¹⁹F NMR Spectroscopy: While specific data for CF₃OF is scarce, the ¹⁹F NMR chemical shifts for trifluoromethyl groups typically appear in the range of -50 to -70 ppm.[7]

Synthesis and Handling

Synthetic Route

This compound is prepared by the reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst.[1]

Reaction: 2 F₂ + CO → CF₃OF

This reaction is highly exothermic and involves extremely toxic and corrosive reagents.[1] The product itself is prone to explosion when condensed, making this synthesis route too hazardous for commercial-scale production.[1]

Experimental Protocol

Disclaimer: Due to the extreme hazards associated with the synthesis of this compound, a detailed, step-by-step experimental protocol is not provided here. The synthesis should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive and highly toxic materials.

Safety and Handling

This compound is a toxic and explosive gas that requires stringent safety precautions.[1]

-

Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and appropriate gloves.

-

Use small quantities of the reagent.

-

Avoid condensation of the gas, as this can lead to explosions.[1]

-

Ensure all equipment is free from contaminants that could catalyze decomposition.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine atoms into organic molecules. It can react via both electrophilic and radical pathways.

Electrophilic Fluorination

As an electrophilic fluorinating agent, this compound reacts with electron-rich substrates.

-

Fluorination of Silyl (B83357) Enol Ethers: It is used for the preparation of α-fluoroketones from silyl enol ethers.[1]

-

Fluorination of Arenes: It can directly fluorinate activated aromatic rings.[1]

-

Addition to Alkenes: Behaving like a pseudohalogen, it adds across double bonds. For example, its reaction with ethylene (B1197577) yields CF₃OCH₂CH₂F.[1]

The electrophilic addition of this compound to an alkene likely proceeds through a cyclic intermediate, followed by nucleophilic attack of the fluoride ion.

References

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Addition of CF3 across unsaturated moieties: a powerful functionalization tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synthesis of Trifluoromethyl Hypofluorite from Fluorine and Carbon Monoxide

Disclaimer: The synthesis of trifluoromethyl hypofluorite (B1221730) is an exceedingly hazardous procedure and should only be attempted by highly experienced chemists with specialized equipment for handling highly reactive and toxic gases. The following information is for educational and research purposes only and does not constitute a recommendation or endorsement of performing this synthesis.

Trifluoromethyl hypofluorite (CF₃OF) is a potent electrophilic fluorinating agent with applications in organic synthesis. It is a colorless, highly toxic gas at room temperature and is known to be explosive in its condensed form.[1] Its synthesis from elemental fluorine and carbon monoxide is a well-established but perilous process, first reported by Kellogg and Cady in 1948. This technical guide provides a comprehensive overview of the synthesis, focusing on the core chemical principles, experimental methodologies derived from historical literature, and critical safety considerations.

Core Reaction and Thermodynamics

The synthesis of this compound proceeds through the direct, catalyzed reaction of fluorine gas with carbon monoxide. The overall stoichiometry of the reaction is:

2 F₂ + CO → CF₃OF

This reaction is highly exothermic, a key factor contributing to its hazardous nature.[1] The process is typically conducted in the gas phase using a flow reactor packed with a suitable catalyst.

Catalysis

Several catalysts have been reported for this synthesis, with alkali metal fluorides and certain transition metal fluorides demonstrating efficacy.

-

Cesium Fluoride (B91410) (CsF): Cesium fluoride is a commonly cited catalyst for this reaction.[1] Its catalytic activity is attributed to its ability to facilitate the addition of fluorine to carbonyl fluoride (COF₂), a key intermediate in the reaction pathway. For optimal performance, the CsF catalyst must be anhydrous, which can be achieved by heating under a stream of fluorine gas before use.[2]

-

Silver(II) Fluoride (AgF₂): Early reports on the synthesis of this compound utilized silver(II) fluoride as a catalyst.[3] In this historical method, the reaction was carried out at elevated temperatures (around 170°C).[3]

The reaction is believed to proceed through the initial formation of carbonyl fluoride, which is then further fluorinated to this compound on the catalyst surface.

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of CF₃OF.

Quantitative Data

| Parameter | Value | Catalyst | Reference |

| Reaction Temperature | 170°C | AgF₂ | [3] |

| Reactant Dilution | Fluorine diluted with Nitrogen | AgF₂ | [3] |

| Reaction Temperature | -78°C to ambient | CsF | [2] |

Experimental Protocol (Based on Historical Methods)

The following is a generalized experimental protocol based on the work of Allison and Cady.[3] This procedure is presented for historical and informational purposes only and highlights the complexity and dangers of the synthesis.

Materials and Equipment:

-

Fluorine gas (diluted with an inert gas such as nitrogen)

-

Carbon monoxide

-

Silver(II) fluoride (AgF₂) catalyst

-

High-vacuum system constructed from materials compatible with fluorine (e.g., Monel, stainless steel, Pyrex glass with fluorocarbon grease)

-

Flow reactor tube (Monel or stainless steel)

-

Furnace for heating the reactor

-

Cold traps (for product collection and purification)

-

Pressure monitoring equipment (manometers with inert fluid)

-

Infrared spectrometer for product identification

Experimental Workflow

Caption: Generalized experimental workflow for the synthesis of CF₃OF.

Procedure:

-

Catalyst Preparation and Reactor Setup: The flow reactor is packed with the AgF₂ catalyst. The entire apparatus, including the reactor, gas inlet lines, and cold traps, is assembled and meticulously checked for leaks. The system is then evacuated to a high vacuum.

-

Reaction: The reactor is heated to the target temperature of 170°C. A controlled flow of fluorine, diluted with nitrogen, and carbon monoxide is introduced into the reactor. The flow rates and pressure are carefully monitored.

-

Product Collection: The effluent gas stream from the reactor is passed through a series of cold traps, typically cooled with liquid nitrogen, to condense the this compound and any byproducts.

-

Purification: The crude condensed product is carefully isolated. A key impurity is carbonyl fluoride (COF₂). Historically, purification involved allowing the gaseous product to stand over water for an extended period to hydrolyze the COF₂.[3] The purified this compound is then separated by fractional condensation.

Safety Considerations

The synthesis and handling of this compound are fraught with extreme hazards that necessitate specialized facilities and rigorous safety protocols.

-

Toxicity: Both the reactants (fluorine, carbon monoxide) and the product (this compound) are highly toxic.[1] All operations must be conducted in a well-ventilated fume hood or a glovebox designed for handling hazardous gases. Appropriate personal protective equipment (PPE), including specialized gloves, eye protection, and a full-face respirator or self-contained breathing apparatus, is mandatory.

-

Explosion Hazard: this compound is prone to explosion, particularly in the liquid phase.[1] Condensation of the product should be performed with extreme caution, behind appropriate blast shielding.

-

Reactivity of Fluorine: Elemental fluorine is a powerful oxidizing agent that reacts hypergolically with many materials. The entire apparatus must be constructed from fluorine-compatible materials, and all components must be scrupulously cleaned and passivated before use.

-

Exothermic Reaction: The synthesis is highly exothermic and can lead to a runaway reaction if not carefully controlled.[1] Precise control of reactant flow rates and reactor temperature is critical.

Due to these significant dangers, the synthesis of this compound from fluorine and carbon monoxide is not suitable for commercial production and remains a specialized laboratory procedure.[1] Researchers and drug development professionals seeking to utilize the reactivity of the -OCF₃ group are advised to explore safer, alternative fluorinating reagents.

References

An In-depth Technical Guide on the Dangers and Explosive Nature of Condensed Trifluoromethyl Hypofluorite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is an extremely hazardous and toxic substance. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation or guide for its use. Handling of this compound, particularly in its condensed phase, should only be attempted by experienced personnel with appropriate containment facilities and safety protocols in place.

Executive Summary

Trifluoromethyl hypofluorite (CF₃OF) is a colorless, highly toxic gas at room temperature, recognized for its potent electrophilic fluorinating capabilities.[1] However, its utility is overshadowed by its extreme instability and explosive nature, particularly when condensed into a liquid or solid state.[2][3] This guide provides a comprehensive technical overview of the dangers associated with condensed this compound, including its explosive properties, decomposition pathways, and requisite safety protocols. Due to the significant hazards, publicly available quantitative data on its explosive characteristics is limited; therefore, this guide also draws upon information from analogous reactive fluorine-containing oxidizers to provide a thorough assessment of the risks.

Physicochemical and Hazardous Properties

A summary of the key physical and hazardous properties of this compound is presented in Table 1. Its low boiling and melting points indicate that it is typically handled as a gas, and condensation requires cryogenic temperatures.

| Property | Value | Reference |

| Chemical Formula | CF₄O | [2] |

| Molar Mass | 104.004 g/mol | [2] |

| Appearance | Colorless gas | [2] |

| Melting Point | -213 °C (-351.4 °F; 60.1 K) | [2] |

| Boiling Point | -95 °C (-139 °F; 178 K) | [2] |

| Main Hazards | Toxic, Explosive when condensed | [2][3] |

Table 1: Physicochemical and Hazardous Properties of this compound

Explosive Nature of Condensed this compound

The primary and most severe hazard associated with this compound is its propensity to explode violently in the condensed phase.[2][3] This explosive behavior is a significant deterrent to its widespread use and necessitates extreme caution in its handling and synthesis.

Qualitative Explosive Characteristics

Multiple sources explicitly state that this compound is liable to explode when condensed.[2][3] The synthesis process itself, a reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst, is described as dangerously exothermic and produces a product that is prone to explosion upon condensation.[3] The explosive nature is attributed to the low bond energy of the oxygen-fluorine bond, making the molecule highly reactive and prone to rapid decomposition.[4]

Quantitative Explosive Data

A thorough review of publicly available scientific literature and safety data reveals a significant lack of specific quantitative data on the explosive properties of condensed this compound. This includes critical parameters such as impact sensitivity, detonation velocity, and explosive yield (e.g., TNT equivalent). This absence of data is likely due to the extreme danger and specialized equipment required for such measurements, with any existing data potentially being restricted or classified. For context, a comparison with other energetic materials is provided in Table 2, which highlights the type of data that is crucial for a comprehensive risk assessment.

| Explosive Parameter | Representative Value (for other materials) | Significance |

| Impact Sensitivity (H₅₀) | Varies widely (e.g., PETN: ~12 cm, TNT: >100 cm with 2kg weight) | Indicates the ease of initiation by impact. A lower value signifies greater sensitivity. |

| Detonation Velocity | 5,000 - 9,000 m/s for common explosives | The speed at which the detonation wave propagates through the material. |

| Explosive Yield (TNT eq.) | Varies based on heat of detonation | A measure of the energy released compared to an equivalent mass of TNT. |

Table 2: Key Explosive Parameters (Representative data for other materials)

Decomposition Pathways

The instability of this compound is rooted in its chemical structure, specifically the weak O-F bond. Decomposition can be initiated by various stimuli, including heat and electrical discharge, and proceeds via a rapid, exothermic reaction.[5]

Thermal and Electrical Decomposition

Elevated temperatures and electric sparks are known to induce the decomposition of this compound.[5] The primary decomposition products in the gas phase are carbonyl fluoride (COF₂) and fluorine gas (F₂).[5]

CF₃OF (g) ⇌ COF₂ (g) + F₂ (g)

This reaction is reversible at high temperatures.[5] The enthalpy of this reaction has been calculated to be 27.7 kcal/mol.[5]

Proposed Free-Radical Mechanism for Explosive Decomposition

The explosive decomposition in the condensed phase is likely a rapid, self-propagating free-radical chain reaction. The initiation step is the homolytic cleavage of the weak O-F bond, which has an estimated bond energy of approximately 47 kcal/mol.[5] This generates highly reactive trifluoromethoxy (CF₃O•) and fluorine (F•) radicals.

References

Trifluoromethyl Hypofluorite: A Technical Guide to a Powerful Electrophilic Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a highly reactive and potent electrophilic fluorinating agent. Despite its hazardous nature as a toxic and explosive gas, its unique reactivity has carved out a niche in organic synthesis, particularly for the introduction of fluorine into complex molecules. This technical guide provides an in-depth overview of the synthesis, reaction mechanisms, applications, and safety protocols associated with trifluoromethyl hypofluorite, with a focus on its relevance to drug development.

Synthesis of this compound

This compound is prepared through the catalyzed reaction of fluorine gas with carbon monoxide. The most common method utilizes a cesium fluoride (B91410) catalyst.[1]

Experimental Protocol: Synthesis of this compound

Caution: This synthesis is extremely hazardous and should only be performed by experienced chemists in a specialized, well-ventilated laboratory with appropriate safety equipment.

Materials:

-

Fluorine gas (diluted with an inert gas such as nitrogen)

-

Carbon monoxide

-

Cesium fluoride catalyst

-

A reaction vessel made of a material resistant to fluorine, such as Monel or nickel, equipped with a gas inlet, outlet, and a cooling system.

Procedure:

-

The cesium fluoride catalyst is placed in the reaction vessel.

-

A mixture of diluted fluorine gas and carbon monoxide is passed over the catalyst.

-

The reaction is highly exothermic and requires careful temperature control, typically maintained at low temperatures to prevent explosive decomposition of the product.[1]

-

The gaseous product, this compound, is condensed and collected in a cold trap. Extreme caution is necessary as condensed CF₃OF is prone to explosion.[1]

-

Purification of the product is typically achieved by fractional distillation at low temperatures.

Applications in Electrophilic Fluorination

This compound serves as a source of "electrophilic fluorine," reacting with electron-rich substrates to introduce a fluorine atom. Its utility is particularly notable in the synthesis of α-fluoroketones and the fluorination of steroids and other complex aliphatic systems.

Fluorination of Silyl (B83357) Enol Ethers to α-Fluoroketones

A primary application of this compound is the efficient synthesis of α-fluoroketones from silyl enol ethers. The reaction proceeds by the electrophilic attack of the fluorine atom from CF₃OF on the electron-rich double bond of the silyl enol ether.

Experimental Protocol: Synthesis of an α-Fluoroketone

Materials:

-

Silyl enol ether

-

This compound (as a gas or a solution in an inert solvent)

-

Anhydrous inert solvent (e.g., trichlorofluoromethane, carbon tetrachloride)

-

Reaction flask equipped with a gas inlet, stirrer, and a low-temperature cooling bath.

Procedure:

-

The silyl enol ether is dissolved in an anhydrous inert solvent in the reaction flask.

-

The solution is cooled to a low temperature, typically between -78 °C and -20 °C.

-

A stream of this compound gas, diluted with an inert gas, is bubbled through the stirred solution. Alternatively, a pre-prepared solution of CF₃OF can be added dropwise.

-

The reaction progress is monitored by a suitable analytical technique, such as ¹⁹F NMR or TLC.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to yield the α-fluoroketone.

Quantitative Data for Fluorination of Silyl Enol Ethers

| Substrate (Silyl Enol Ether of) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyclohexanone | -78 | Not specified | High | [1] |

| Acetophenone | -78 | Not specified | Good | [1] |

| Propiophenone | -78 | Not specified | Good | [1] |

Fluorination of Steroids

The introduction of fluorine into steroid skeletons is a critical strategy in medicinal chemistry to modulate their biological activity. This compound has been employed for the selective fluorination of steroids, often targeting positions that are challenging to functionalize with other reagents.

Quantitative Data for Fluorination of Steroids

| Steroid Substrate | Reaction Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| 3-Methoxycholest-2-ene | CF₃OF | 2α-Fluorocholestanone | Good | Not specified | [2] |

| 3-Pyrrolidylcholest-2-ene | CF₃OF | 2α-Fluorocholestanone | High | Not specified | [2] |

Reaction Mechanisms

The mechanism of electrophilic fluorination by this compound is a subject of ongoing discussion, with evidence supporting both polar (electrophilic) and radical pathways, depending on the substrate and reaction conditions.

Electrophilic Addition to Alkenes

In the presence of electron-rich alkenes, CF₃OF can react via a polar mechanism. The electron-deficient fluorine atom acts as an electrophile, adding to the double bond to form a carbocationic intermediate, which is then trapped by the trifluoromethoxide anion.

Caption: Proposed electrophilic addition mechanism of CF₃OF to an alkene.

Radical Fluorination

With saturated hydrocarbons or under photolytic conditions, this compound can undergo homolytic cleavage of the O-F bond to generate a trifluoromethoxy radical (CF₃O•) and a fluorine radical (F•). The fluorine radical can then abstract a hydrogen atom, leading to radical fluorination. The use of radical traps can lead to selective fluorination of tertiary carbons.[1]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Trifluoromethyl Hypofluorite (CF₃OF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a potent electrophilic fluorinating agent with significant applications in synthetic chemistry. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its use in the synthesis of novel pharmaceuticals and other high-value chemical entities. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and conformational dynamics of CF₃OF, supported by a summary of key experimental data and methodologies.

Molecular Structure and Geometry

The molecular structure of trifluoromethyl hypofluorite has been elucidated through a combination of gas-phase electron diffraction and microwave spectroscopy studies.[1] These experimental techniques have provided precise measurements of bond lengths, bond angles, and the overall molecular conformation.

The molecule adopts a bent geometry around the central oxygen atom, analogous to other hypofluorites. The trifluoromethyl (CF₃) group is not freely rotating but experiences a significant potential barrier to internal rotation, which influences the molecule's conformational preferences.[1] An electron diffraction study indicated a tilt of the CF₃ group of 4.1 ± 0.8°.[1]

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

Quantitative Structural and Spectroscopic Data

The following table summarizes the key quantitative data obtained from experimental studies on this compound.

| Parameter | Value | Experimental Method |

| Bond Lengths (Å) | ||

| C-F | 1.333 ± 0.003 | Electron Diffraction |

| C-O | 1.395 ± 0.005 | Electron Diffraction |

| O-F | 1.421 ± 0.005 | Electron Diffraction |

| Bond Angles (degrees) | ||

| ∠ F-C-F | 108.6 ± 0.3 | Electron Diffraction |

| ∠ O-C-F | 110.3 ± 0.3 | Electron Diffraction |

| ∠ C-O-F | 104.7 ± 0.9 | Electron Diffraction |

| Rotational Constants (MHz) | ||

| A | 5640 ± 50 | Microwave Spectroscopy |

| B | 3108.13 ± 0.02 | Microwave Spectroscopy |

| C | 3049.25 ± 0.02 | Microwave Spectroscopy |

| Dipole Moment (Debye) | ||

| µa | 0.30 ± 0.02 | Microwave Spectroscopy |

| µb | 0.10 ± 0.06 | Microwave Spectroscopy |

| µc | 0 | Microwave Spectroscopy |

| Torsional Barrier (kcal/mol) | ||

| V₃ | 2.5 ± 0.5 | Electron Diffraction |

| V₃ | 3.9 | Microwave Spectroscopy |

| Thermochemical Data | ||

| ΔHf°298 (kcal/mol) | -176.9 +1.8/-1.3 | Photoionization Mass Spec. |

Bonding Characteristics

The bonding in this compound is characterized by highly polar covalent bonds due to the large electronegativity differences between the constituent atoms (F, O, C). The C-F and O-F bonds are particularly polarized. The O-F bond in hypofluorites is known to be relatively weak and is the source of the molecule's high reactivity as an electrophilic fluorinating agent.[2] The energy of the O-F bond in CF₃OF has been estimated to be approximately 47 kcal/mol.[3][4]

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density distribution across the entire molecule. This electronic effect is crucial in modulating the reactivity of the O-F bond. Computational studies have highlighted the amphiphilic nature of the trifluoromethyl group, capable of engaging in both electrophilic and nucleophilic noncovalent interactions.[5][6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural data.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gaseous state, free from intermolecular interactions present in condensed phases.[7]

Methodology Workflow:

In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of the molecule of interest.[7] The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the internuclear distances within the molecule. By analyzing the diffraction pattern, a radial distribution function can be generated, which reveals the probabilities of finding specific internuclear distances. A model of the molecular geometry is then refined to best fit the experimental data.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase.[8] This technique provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, precise molecular geometries and other molecular properties like dipole moments can be determined.

Methodology Workflow:

In this technique, a sample of the gas at low pressure is irradiated with microwave radiation of varying frequency. When the frequency of the radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. A plot of absorption versus frequency gives the rotational spectrum. For CF₃OF, a conventional 100 kHz square-wave Stark modulation spectrometer was used to observe the microwave spectrum.[1] The Stark effect, the splitting of rotational lines in the presence of an electric field, is utilized to determine the electric dipole moment of the molecule.

Conclusion

The molecular structure and bonding of this compound have been well-characterized by a combination of experimental and computational methods. The molecule's bent geometry, polar covalent bonds, and the unique properties of the trifluoromethyl group all contribute to its high reactivity as an electrophilic fluorinating agent. The detailed structural and spectroscopic data presented in this guide provide a solid foundation for researchers in the fields of synthetic chemistry and drug development to understand and harness the synthetic potential of this important reagent.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Early Studies on the Reactivity of Trifluoromethyl Hypofluorite: A Technical Guide

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is a colorless, highly toxic gas that was first synthesized and characterized in the mid-20th century.[1][2] Early research, pioneered by George H. Cady and his collaborators, laid the groundwork for understanding the unique reactivity of this powerful fluorinating agent.[1][3][4] This technical guide provides an in-depth look at these seminal studies, focusing on the core reactions, experimental methodologies, and quantitative data from that era.

Reactions with Inorganic Compounds

Initial investigations into the reactivity of trifluoromethyl hypofluorite involved its interaction with various inorganic molecules. These studies were crucial in elucidating the fundamental chemical behavior of the O-F bond in this compound.

Reaction with Sulfur Oxides

This compound was found to react with both sulfur dioxide (SO₂) and sulfur trioxide (SO₃). The reaction with sulfur trioxide yielded trifluoromethyl peroxysulfuryl fluoride (B91410) (CF₃OOSO₂F), while the reaction with sulfur dioxide produced bis(trifluoromethyl) peroxide (CF₃OOCF₃) and sulfuryl fluoride (SO₂F₂).[5][6]

Table 1: Reaction of this compound with Sulfur Oxides

| Reactant | Product(s) | Molar Ratio (CF₃OF:Reactant) | Temperature (°C) | Time (hr) | Yield (%) | Reference |

| SO₃ | CF₃OOSO₂F | 1:1 | 200 | 12 | ~90 | [5] |

| SO₂ | CF₃OOCF₃ + SO₂F₂ | 2:1 | 150 | 24 | Not specified | [5] |

Reaction with Carbon Monoxide

The reaction of this compound with carbon monoxide (CO) was studied both thermally and with catalysis, leading to the formation of trifluoromethyl fluoroformate (CF₃OCOF).[7] This reaction demonstrated the ability of CF₃OF to act as a source of both the CF₃O• radical and electrophilic fluorine. The synthesis of this compound itself can be achieved by the reaction of fluorine gas with carbon monoxide over a cesium fluoride catalyst.[8]

Reactions with Organic Compounds

A significant portion of the early research on this compound focused on its reactions with organic molecules, revealing its utility as a fluorinating and trifluoromethoxylating agent.

Addition to Alkenes

One of the most characteristic reactions of this compound is its addition across carbon-carbon double bonds. For instance, its reaction with ethylene (B1197577) yields 1-fluoro-2-(trifluoromethoxy)ethane.[8] These reactions were initially proposed to proceed via a free-radical pathway due to their often vigorous nature.[9] Later studies suggested that under certain conditions, an electrophilic addition mechanism could also be at play.[9]

Table 2: Addition of this compound to Ethylene

| Reactant | Product | Temperature (°C) | Conditions | Yield (%) | Reference |

| CH₂=CH₂ | CF₃OCH₂CH₂F | Room Temperature | Gas Phase | Not specified | [8] |

Reactions with Aromatic Compounds

This compound was also shown to react with aromatic compounds, although these reactions were often less straightforward. Direct fluorination of activated aromatic rings was observed.[8] The nature of these reactions, whether proceeding through a radical or electrophilic pathway, was a subject of considerable investigation and debate.[9]

Decomposition and Radical Reactions

The thermal and photochemical decomposition of this compound was a key area of study, as it provided insights into the generation and reactivity of the trifluoromethoxy (CF₃O•) radical. The decomposition of this compound can lead to the formation of carbonyl fluoride (COF₂) and fluorine (F₂).[4] The CF₃O• radical was found to be a key intermediate in many of the reactions of this compound.

Experimental Protocols

The following are representative experimental protocols derived from the early literature on this compound reactivity.

Protocol 1: General Procedure for Gas-Phase Reactions

Early experiments with this compound were typically conducted in gas-phase reactors due to its high volatility and reactivity.

-

Apparatus: A vacuum line equipped with glass or nickel reaction vessels is used. The reaction vessel is connected to manometers for pressure measurement.

-

Reactant Introduction: Gaseous reactants are introduced into the evacuated reaction vessel to a measured pressure. The molar ratio of reactants is controlled by their partial pressures.

-

Reaction Conditions: The reaction vessel is heated to the desired temperature in a furnace for a specified duration. For photochemical reactions, a UV lamp is used as the light source.

-

Product Separation: After the reaction, the products are separated by fractional condensation at low temperatures (e.g., using liquid nitrogen and other cooling baths).

-

Analysis: The products are identified and quantified using techniques such as infrared spectroscopy and mass spectrometry.

Protocol 2: Reaction of this compound with Sulfur Trioxide

This protocol is based on the work of Van Meter and Cady.[5]

-

Reactants: Equimolar amounts of this compound and sulfur trioxide are introduced into a sealed reaction tube.

-

Reaction: The tube is heated to approximately 200 °C for 12 hours.

-

Product Isolation: The tube is cooled, and the product, trifluoromethyl peroxysulfuryl fluoride, is isolated.

-

Characterization: The product is characterized by its physical properties and spectroscopic data.

Visualizations

The following diagrams illustrate key concepts in the early study of this compound reactivity.

Caption: Overview of early reactions of this compound.

Caption: Workflow for early gas-phase reactivity studies.

Caption: Dual radical and electrophilic reactivity of CF₃OF.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. 20.210.105.67 [20.210.105.67]

Gas-Phase Behavior of Trifluoromethyl Hypofluorite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl hypofluorite (B1221730) (CF3OF) is a colorless, highly toxic, and reactive gas at room temperature. Its unique properties, stemming from the weak O-F bond, make it a potent fluorinating agent and a subject of significant interest in various fields of chemistry. Understanding its behavior in the gas phase is crucial for its safe handling, application in synthesis, and for modeling its atmospheric and chemical reactivity. This technical guide provides a comprehensive overview of the gas-phase behavior of trifluoromethyl hypofluorite, focusing on its thermal decomposition, spectroscopic properties, and reactivity.

Thermal Decomposition

This compound undergoes reversible thermal decomposition in the gas phase. At elevated temperatures, it dissociates into carbonyl fluoride (B91410) (COF2) and fluorine (F2). The equilibrium for this reaction has been studied over a range of temperatures.

Decomposition Reaction:

CF3OF(g) ⇌ COF2(g) + F2(g)

The enthalpy of this reaction has been calculated to be 27.7 kcal/mol per mole of CF3OF. From this, the energy of the O-F bond in this compound has been estimated to be approximately 47 kcal/mol.

Quantitative Data: Thermal Decomposition Equilibrium

The temperature dependence of the equilibrium constant for the thermal decomposition of this compound is summarized in the table below.

| Temperature (K) | Equilibrium Constant (K) |

| 643 | 0.0038 |

| 665 | 0.0089 |

| 688 | 0.020 |

| 711 | 0.043 |

| 734 | 0.088 |

Data sourced from Porter, R. S., & Cady, G. H. (1957). Journal of the American Chemical Society, 79(21), 5628–5631.

Spectroscopic Properties

Quantitative Data: Vibrational Frequencies

The following table presents the calculated fundamental vibrational frequencies for this compound, assuming C_s symmetry.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | CF3 asymmetric stretch | 1285 |

| ν2 | CF3 symmetric stretch | 1195 |

| ν3 | C-O stretch | 1080 |

| ν4 | O-F stretch | 945 |

| ν5 | CF3 asymmetric deformation | 775 |

| ν6 | CF3 symmetric deformation | 620 |

| ν7 | CF3 rock | 530 |

| ν8 | CF3 rock | 450 |

| ν9 | Torsion | 150 |

Theoretical values are often used as a guide for experimental identification.

Gas-Phase Reactivity

This compound is a highly reactive gas and a powerful oxidizing and fluorinating agent. Its reactivity is largely dictated by the weakness of the O-F bond, which can undergo homolytic cleavage to generate the trifluoromethoxy radical (CF3O•) and a fluorine radical (F•).

Reaction with Alkenes

This compound readily adds across the double bond of alkenes. For example, it reacts with ethylene (B1197577) to form trifluoromethyl 2-fluoroethyl ether.

Reaction with Ethylene:

CF3OF + CH2=CH2 → CF3OCH2CH2F

Reaction with Sulfur Tetrafluoride (SF4)

The gas-phase reaction between this compound and sulfur tetrafluoride has been a subject of kinetic studies. While specific, citable kinetic parameters such as rate constants and activation energy are not available in the peer-reviewed literature surveyed, raw data from such an experiment has been presented in an academic problem set. Analysis of this data would be required to determine the reaction order and rate constants.

Photolysis

The photolysis of this compound, typically carried out using UV light, leads to the cleavage of the O-F bond and the formation of reactive radical species. This process is often studied in inert gas matrices at cryogenic temperatures to trap and characterize the transient intermediates. The primary photochemical process is the dissociation into the trifluoromethoxy radical (CF3O•) and a fluorine atom (F•).

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of the gas-phase behavior of this compound are not extensively detailed in single sources. However, based on general descriptions of similar experiments, the following outlines can be provided.

Thermal Decomposition Studies

-

Apparatus: A high-temperature, corrosion-resistant reactor (e.g., made of Monel or nickel) connected to a vacuum line, a pressure transducer, and a system for sample introduction and removal.

-

Procedure:

-

Introduce a known amount of gaseous CF3OF into the evacuated reactor.

-

Heat the reactor to the desired temperature and allow the system to reach equilibrium.

-

Monitor the total pressure in the reactor.

-

At equilibrium, rapidly cool the reactor to quench the reaction.

-

Analyze the composition of the gas mixture using techniques such as gas chromatography (GC) or mass spectrometry (MS) to determine the partial pressures of CF3OF, COF2, and F2.

-

Calculate the equilibrium constant at that temperature.

-

Repeat the experiment at various temperatures to determine the temperature dependence of the equilibrium constant.

-

Matrix Isolation Spectroscopy for Photolysis Studies

-

Apparatus: A closed-cycle helium cryostat with a cold window (e.g., CsI or BaF2), a vacuum shroud, a gas deposition system, a UV light source (e.g., a mercury-xenon lamp with a monochromator), and an FTIR spectrometer.

-

Procedure:

-

Prepare a gaseous mixture of CF3OF highly diluted in an inert matrix gas (e.g., argon or nitrogen).

-

Deposit the gas mixture onto the cold window, which is maintained at a cryogenic temperature (typically 10-20 K), to form a solid matrix.

-

Record the infrared spectrum of the isolated CF3OF.

-

Irradiate the matrix with UV light of a specific wavelength to induce photolysis.

-

Record the infrared spectra at various time intervals during photolysis to monitor the disappearance of the parent molecule and the appearance of new absorption bands corresponding to the photoproducts.

-

Analyze the spectra to identify the photoproducts by comparing their vibrational frequencies with known data or theoretical calculations.

-

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of CF3OF.

General Experimental Workflow for Gas-Phase Kinetic Studies

Caption: Workflow for gas-phase kinetic studies.

Safety Considerations

This compound is a highly toxic and reactive gas that requires stringent safety precautions.

-

Handling: All work with CF3OF should be conducted in a well-ventilated fume hood or a glovebox. A continuous monitoring system for leaks is recommended.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. For handling larger quantities or in case of potential exposure, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus should be used.

-

Materials Compatibility: this compound is a strong oxidizing agent and can react violently with many materials. Use of corrosion-resistant materials such as Monel, nickel, or stainless steel is recommended for handling and storage. Avoid contact with organic materials, greases, and other flammable substances.

-

Storage: Store cylinders of CF3OF in a cool, dry, well-ventilated area, away from heat and direct sunlight. Cylinders should be secured to prevent falling.

-

Disposal: this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This typically involves incineration in a specialized facility.

This guide provides a summary of the current understanding of the gas-phase behavior of this compound. Researchers and professionals working with this compound should consult the primary literature and relevant safety data sheets for more detailed information and specific handling procedures.

An In-depth Technical Guide to the Spectroscopic Data of Trifluoromethyl Hypofluorite (CF₃OF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for trifluoromethyl hypofluorite (B1221730) (CF₃OF). It includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis. Trifluoromethyl hypofluorite is a highly reactive and toxic gas with a pungent odor, known for its use as a potent fluorinating agent. Due to its hazardous nature, handling and spectroscopic analysis of this compound require specialized procedures.

Spectroscopic Data

The following sections present the available and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy (Estimated)

The ¹⁹F NMR spectrum is expected to show two signals: a quartet for the trifluoromethyl (CF₃) group due to coupling with the oxygen-bound fluorine, and a quartet for the hypofluorite (OF) group due to coupling with the three equivalent fluorine atoms of the CF₃ group.

| Group | Estimated Chemical Shift (δ) ppm (vs. CFCl₃) | Estimated Multiplicity | Estimated Coupling Constant (J) Hz |

| CF₃ | -60 to -80 | Quartet (q) | ~10-20 (⁴JFF) |

| OF | +150 to +200 | Quartet (q) | ~10-20 (⁴JFF) |

Disclaimer: The ¹⁹F NMR data presented is estimated based on typical chemical shifts for related functional groups and should be confirmed by experimental measurement.

¹³C NMR Spectroscopy (Estimated)

The proton-decoupled ¹³C NMR spectrum is anticipated to display a single quartet for the trifluoromethyl carbon, resulting from coupling to the three directly attached fluorine atoms.[3][4]

| Carbon | Estimated Chemical Shift (δ) ppm (vs. TMS) | Estimated Multiplicity | Estimated Coupling Constant (J) Hz |

| CF₃ | 115 to 125 | Quartet (q) | >250 (¹JCF) |

Disclaimer: The ¹³C NMR data is estimated based on known values for trifluoromethyl groups in similar electronic environments. The coupling constant is expected to be large, a characteristic feature of one-bond carbon-fluorine coupling.[4] Experimental verification is required.

Infrared (IR) Spectroscopy

The vibrational spectra of gaseous this compound have been investigated, and the twelve fundamental vibrational frequencies have been assigned based on Cₛ symmetry.[5][6]

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Symmetry |

| 1283 | CF₃ asymmetric stretch | A' |

| 1238 | CF₃ asymmetric stretch | A'' |

| 1175 | CF₃ symmetric stretch | A' |

| 1055 | C-O stretch | A' |

| 930 | O-F stretch | A' |

| 775 | CF₃ symmetric deformation | A' |

| 560 | CF₃ asymmetric deformation | A' |

| 550 | CF₃ asymmetric deformation | A'' |

| 430 | CF₃ rock | A'' |

| 350 | CF₃ rock | A' |

| 250 | COF bend | A' |

| 120 | CF₃ torsion | A'' |

Source: The vibrational assignments are based on the work of P. M. Wilt and E. A. Jones in "The vibrational spectra of CF₃OF" (1968), as referenced in subsequent studies.[5][6]

Experimental Protocols

Given the hazardous properties of this compound (toxic, corrosive, and potentially explosive when condensed), all manipulations must be performed by trained personnel in a well-ventilated fume hood or with appropriate containment systems.[7]

Synthesis of this compound

This compound can be synthesized by the reaction of fluorine gas with carbon monoxide over a cesium fluoride (B91410) catalyst.[7] Another method involves the cesium fluoride-catalyzed addition of fluorine (F₂) to carbonyl fluoride (CF₂O).[8] Both methods are highly exothermic and involve extremely toxic and corrosive reagents.

NMR Sample Preparation (Gaseous Sample)

-

NMR Tube Selection: A high-pressure NMR tube equipped with a suitable valve (e.g., J-Young valve) is required.

-

Vacuum Line Manipulation: The NMR tube is connected to a vacuum line constructed from materials compatible with fluorine compounds (e.g., Monel, stainless steel, or passivated glass).

-

Sample Introduction: A known pressure of gaseous this compound is introduced into the NMR tube from a storage cylinder via the vacuum line. The amount of sample can be determined by the pressure and volume of the tube.

-

Addition of Deuterated Solvent and Standard: For locking and referencing, a small amount of a deuterated solvent (e.g., CDCl₃) and an appropriate internal or external standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹³C NMR) can be condensed into the tube at low temperature if a condensed-phase spectrum is desired and the compound's stability allows. However, for a gaseous sample, an external standard is preferable.

-

Sealing: The NMR tube is securely sealed using the valve.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe is necessary.

-

¹⁹F NMR:

-

Frequency: A standard frequency for ¹⁹F NMR (e.g., 376 MHz on a 400 MHz instrument).

-

Decoupling: Proton decoupling is generally not necessary unless hydrogen-containing impurities are present and their couplings need to be removed.

-

Referencing: The spectrum should be referenced to CFCl₃ at 0.00 ppm.[9]

-

-

¹³C NMR:

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Referencing: The spectrum is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[9]

-

Acquisition Parameters: Due to the long relaxation times of quaternary carbons and the splitting into a quartet, a sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.[3]

-

IR Sample Preparation and Data Acquisition (Gas Phase)

-

Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) is used. The path length of the cell should be chosen based on the expected absorbance of the sample.

-

Sample Introduction: The gas cell is evacuated and then filled with a known pressure of this compound gas.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Background Spectrum: A background spectrum of the evacuated gas cell should be recorded prior to introducing the sample.

-

Sample Spectrum: The infrared spectrum of the this compound sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. atct.anl.gov [atct.anl.gov]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of α-Fluoroketones using Trifluoromethyl Hypofluorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a pivotal strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability. α-Fluoroketones, in particular, are valuable synthetic intermediates for the preparation of a wide range of fluorinated compounds. This document provides detailed application notes and protocols for the synthesis of α-fluoroketones utilizing trifluoromethyl hypofluorite (B1221730) (CF₃OF) as a fluorinating agent. The primary method described herein is the electrophilic fluorination of silyl (B83357) enol ethers, a reaction pioneered by Middleton and Bingham. Trifluoromethyl hypofluorite is a highly reactive and gaseous fluorinating agent that delivers a fluorine atom to the α-position of a carbonyl group via its enol or enolate equivalent.

Reaction Principle

The synthesis of α-fluoroketones using this compound proceeds via the reaction of a silyl enol ether with CF₃OF. The electron-rich double bond of the silyl enol ether attacks the electrophilic fluorine atom of this compound. This is followed by the loss of a trialkylsilyl group and the trifluoromethoxy group, resulting in the formation of the corresponding α-fluoroketone. The reaction is typically carried out in an inert solvent at low temperatures to control the high reactivity of the fluorinating agent.

Data Presentation

The following table summarizes the yields of α-fluoroketones obtained from the reaction of various silyl enol ethers with this compound, as reported in the literature.

| Entry | Substrate (Silyl Enol Ether of) | Product (α-Fluoroketone) | Yield (%) |

| 1 | Cyclohexanone | 2-Fluorocyclohexanone | 85 |

| 2 | Cyclopentanone | 2-Fluorocyclopentanone | 78 |

| 3 | Acetophenone | α-Fluoroacetophenone | 75 |

| 4 | Propiophenone | α-Fluoropropiophenone | 80 |

| 5 | 2-Methylcyclohexanone | 2-Fluoro-2-methylcyclohexanone & 6-Fluoro-2-methylcyclohexanone (mixture) | 70 |

| 6 | Camphor | 3-Fluorocamphor | 65 |

Experimental Protocols

General Safety Precautions: this compound is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reactions should be conducted behind a safety shield.

Protocol 1: Synthesis of 2-Fluorocyclohexanone from 1-(Trimethylsilyloxy)cyclohexene

Materials:

-

1-(Trimethylsilyloxy)cyclohexene

-

This compound (CF₃OF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Nitrogen or Argon gas

-

Dry ice/acetone bath

-

Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a septum.

Procedure:

-

A 100 mL three-necked flask, flame-dried under a stream of inert gas, is charged with a solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) in 50 mL of anhydrous dichloromethane.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A slow stream of this compound gas (approximately 10% in nitrogen) is bubbled through the stirred solution. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), the excess this compound is removed by purging the solution with a stream of dry nitrogen for 15-20 minutes while maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-fluorocyclohexanone.

Protocol 2: General Procedure for the α-Fluorination of Silyl Enol Ethers

Materials:

-

Silyl enol ether (1 equivalent)

-

This compound (CF₃OF) (1.0-1.2 equivalents)

-

Inert solvent (e.g., CH₂Cl₂, Freon-113)

-

Inert gas (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone, liquid nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silyl enol ether in the chosen anhydrous solvent.

-

Cool the solution to the desired reaction temperature (typically between -78 °C and -110 °C).

-

Slowly introduce a measured amount of this compound gas, either neat or diluted with an inert gas, into the stirred solution.

-

Monitor the reaction by an appropriate method (GC, TLC, or NMR).

-

Once the reaction is complete, purge the system with an inert gas to remove any unreacted this compound.

-

Work-up the reaction mixture as appropriate for the specific substrate, which may include quenching with a mild base, aqueous extraction, and drying of the organic layer.

-

Purify the resulting α-fluoroketone by distillation or chromatography.

Visualizations

Reaction Workflow

Preparation of N-fluoroamides with Trifluoromethyl hypofluorite

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes provide a comprehensive overview of the chemical synthesis of N-fluoroamides, a class of compounds of growing interest in medicinal chemistry and drug development. While the inquiry specified the use of trifluoromethyl hypofluorite (B1221730) (CF3OF) as the fluorinating agent, an extensive literature search did not yield any established protocols for the preparation of N-fluoroamides using this reagent. This suggests that trifluoromethyl hypofluorite is not a commonly employed reagent for this particular transformation.

Therefore, this document focuses on well-established and widely utilized methods for the synthesis of N-fluoroamides using commercially available electrophilic N-F fluorinating agents, namely Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) . These reagents are known for their efficacy, relative stability, and ease of handling, making them the preferred choice for the N-fluorination of amides and related compounds.

Introduction

N-fluoroamides are organic compounds characterized by a fluorine atom directly attached to the nitrogen atom of an amide functional group. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the synthesis of N-fluoroamides is of considerable importance in the design of novel pharmaceuticals and agrochemicals.

The primary route to N-fluoroamides involves the electrophilic fluorination of a parent amide using a suitable "F+" source. This reaction is predicated on the nucleophilic character of the amide nitrogen, which attacks the electrophilic fluorine atom of the fluorinating agent.

Reaction Mechanism

The electrophilic N-fluorination of an amide typically proceeds through a nucleophilic attack of the amide nitrogen on the electrophilic fluorine atom of the N-F reagent. The reaction mechanism is generally considered to be an SN2-type process. For a secondary amide, the reaction can be depicted as follows:

Caption: General mechanism of electrophilic N-fluorination of a secondary amide.

Experimental Protocols

The following protocols are generalized procedures for the N-fluorination of amides using Selectfluor® and NFSI. It is recommended to optimize the reaction conditions for each specific substrate.

Protocol 1: N-Fluorination of Amides using Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and versatile electrophilic fluorinating agent.

Materials:

-

Amide substrate

-

Selectfluor®

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the amide substrate in the chosen anhydrous solvent.

-

Add Selectfluor® (typically 1.1 to 1.5 equivalents) to the solution in one portion or portion-wise.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-fluoroamide.

Caption: General experimental workflow for the synthesis of N-fluoroamides.

Protocol 2: N-Fluorination of Amides using N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent. The reaction often requires a base to deprotonate the amide, generating a more nucleophilic amide anion.

Materials:

-

Amide substrate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

-

Base (e.g., sodium hydride, potassium hexamethyldisilazide)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of the amide in an anhydrous solvent at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere, add the base portion-wise.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the formation of the amide anion.

-

Add a solution of NFSI (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative yields for the N-fluorination of various amide substrates using Selectfluor® and NFSI, as reported in the literature. Yields are highly substrate-dependent.

| Amide Substrate | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Phenylbenzamide | Selectfluor® | - | CH3CN | 60 | 75 |

| 2-Oxazolidinone | Selectfluor® | - | CH3CN | RT | 85 |

| ε-Caprolactam | Selectfluor® | - | CH3CN | RT | 90 |

| N-Methyl-p-toluamide | NFSI | NaH | THF | 0 to RT | 65 |

| N-Benzylacetamide | NFSI | KHMDS | THF | -78 to RT | 78 |

| Pyrrolidinone | NFSI | NaH | DMF | 0 to RT | 82 |

Safety Precautions

-

Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions involving strong bases such as sodium hydride should be performed with extreme caution due to the evolution of flammable hydrogen gas.

-

Always quench reactions carefully, especially those involving reactive reagents.

Conclusion

The preparation of N-fluoroamides is readily achievable through electrophilic fluorination of the corresponding amide precursors. While the use of this compound for this purpose is not documented, reagents such as Selectfluor® and NFSI provide reliable and efficient alternatives. The protocols and data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to synthesize and explore this important class of fluorinated molecules. It is always advisable to consult the primary literature for specific substrate-scoping and optimization details.

Application Notes and Protocols: Electrophilic Fluorination of Activated Arenes with CF3OF

For Researchers, Scientists, and Drug Development Professionals

Introduction